Ethyl 2-(4-amino-5-methyl-1h-pyrazol-1-yl)acetate
CAS No.:
Cat. No.: VC18254195
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | ethyl 2-(4-amino-5-methylpyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C8H13N3O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5,9H2,1-2H3 |
| Standard InChI Key | LYUKGPVIDDWDBK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C(=C(C=N1)N)C |
Introduction
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the class of pyrazole derivatives. It features a pyrazole ring, an ethyl acetate moiety, and an amino group at the 4-position of the pyrazole ring. This compound is of interest in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Key Chemical Features:
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Pyrazole Ring: Provides a framework for diverse biological activities.
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Ethyl Ester Group: Contributes to solubility and reactivity.
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Amino Group at the 4-Position: Enhances reactivity and biological activity.
Synthesis and Production
The synthesis of Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate typically involves several chemical steps, often requiring controlled conditions with solvents like ethanol or dichloromethane and catalysts such as sulfuric acid or acetic acid. Industrial production may utilize continuous flow reactors and automated systems to optimize yield and purity.
Biological Activity and Applications
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate exhibits significant biological activity, primarily due to its interactions with various biomolecules. It can modulate enzyme activity and receptor interactions, making it a candidate for drug development. Pyrazole derivatives, including this compound, are known for their anti-inflammatory, analgesic, and antimicrobial properties.
Applications in Medicinal Chemistry:
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Drug Development: Potential therapeutic applications due to its ability to interact with biological targets.
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Pharmacological Studies: Investigated for its role in modulating enzyme activity and receptor binding.
Comparison with Similar Compounds
Several compounds share structural similarities with Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate, each with unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate | Not specified | Different amino position on the pyrazole ring |
| Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate | Not specified | Variation in amino group placement |
| Ethyl 2-(4-nitro-5-methyl-1H-pyrazol-1-yl)acetate | Not specified | Nitro group instead of amino group |
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is distinguished by its specific arrangement of functional groups, enhancing its reactivity and biological activity compared to its analogs.
Research Findings and Future Directions
Research on Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate focuses on elucidating its specific molecular targets and the biochemical pathways it affects. Ongoing studies aim to understand its mechanism of action and potential therapeutic effects, which could lead to advancements in drug development.
Given the limitations of available sources, further research is needed to fully explore the compound's potential applications and biological activities. Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate remains a promising candidate for medicinal chemistry research due to its unique structural features and potential therapeutic properties.
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